molecular formula C8H8BrNO3S B012710 Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate CAS No. 106060-93-9

Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate

Cat. No. B012710
M. Wt: 278.13 g/mol
InChI Key: KBCJQASRMLVGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate, also known as EBTC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a thiazole derivative that has been synthesized through various methods and has been extensively studied for its potential applications in different fields.

Mechanism Of Action

The mechanism of action of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate is not fully understood; however, it is believed that the compound exerts its effects by inhibiting specific enzymes and proteins in the target cells. Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has been shown to inhibit the activity of enzymes involved in the biosynthesis of DNA and RNA, which may contribute to its antimicrobial and antitumor activity. The compound has also been shown to inhibit the activity of proteins involved in the inflammatory response, which may contribute to its anti-inflammatory activity.

Biochemical And Physiological Effects

Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of bacteria and fungi by interfering with their DNA and RNA biosynthesis. Additionally, Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. The compound has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antimicrobial agents. Additionally, Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has been shown to exhibit antitumor and anti-inflammatory activity, which makes it a potential candidate for the development of new cancer and anti-inflammatory drugs. However, one of the limitations of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate. One of the future directions is the development of new analogs of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate with improved properties, such as increased solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate and its potential use in the treatment of various diseases. Furthermore, the potential use of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate as a diagnostic tool for various diseases should also be explored.
Conclusion:
In conclusion, Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate is a thiazole derivative that has gained significant attention in the field of scientific research due to its unique properties. The compound has been synthesized through various methods and has been extensively studied for its potential applications in different fields. Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate and its potential use in the treatment of various diseases.

Synthesis Methods

Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate can be synthesized through various methods, including the reaction of ethyl 2-aminothiazole-4-carboxylate with bromoacetyl bromide. This reaction results in the formation of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate as a white solid. The purity of the compound can be improved through recrystallization using ethanol. Other methods for synthesizing Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate include the reaction of ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate with various reagents.

Scientific Research Applications

Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has been extensively studied for its potential applications in different fields of scientific research. One of the most significant applications of Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate is in the field of medicinal chemistry. Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has been shown to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. The compound has also been shown to exhibit antitumor activity against different types of cancer cells. Additionally, Ethyl 2-(2-bromoacetyl)thiazole-4-carboxylate has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

ethyl 2-(2-bromoacetyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-2-13-8(12)5-4-14-7(10-5)6(11)3-9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCJQASRMLVGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-bromoacetyl)-1,3-thiazole-4-carboxylate

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